molecular formula C6H4BrN3 B7904009 2-Bromopyrazolo[1,5-a]pyrimidine

2-Bromopyrazolo[1,5-a]pyrimidine

Cat. No.: B7904009
M. Wt: 198.02 g/mol
InChI Key: VYQGFUFEQYLINB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazole with a 1,3-biselectrophilic compound. This reaction proceeds through an addition-elimination mechanism, often facilitated by a dimethylamino leaving group . The reaction conditions can be adjusted to control regioselectivity, ensuring the desired substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, to introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine core .

Chemical Reactions Analysis

Types of Reactions

2-Bromopyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized to enhance their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Bromopyrazolo[1,5-a]pyrimidine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

These compounds share a similar fused ring structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique bromine substitution in this compound allows for specific reactivity and functionalization that distinguishes it from other derivatives .

Properties

IUPAC Name

2-bromopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQGFUFEQYLINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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